molecular formula C12H17NO B1359081 3-(4-Methylphenoxy)piperidine CAS No. 63843-39-0

3-(4-Methylphenoxy)piperidine

Cat. No. B1359081
Key on ui cas rn: 63843-39-0
M. Wt: 191.27 g/mol
InChI Key: XLKBIUMAMUGELV-UHFFFAOYSA-N
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Patent
US04031221

Procedure details

A solution of 2.9 g of 1-benzyl-3-(p-tolyloxy) piperidine in 30 ml. of 95% ethanol is added to 0.42 g of 10% Pd-C, and hydrogenated at about 50° C. for 3 hours. Then the reaction mixture is cooled to ambient temperature, the 10% Pd-C is filtered off, and the ethanol is removed leaving a yellow oil of 3-(p-tolyloxy)piperidine.
Name
1-benzyl-3-(p-tolyloxy) piperidine
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([O:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)[CH2:9]1)C1C=CC=CC=1>[Pd].C(O)C>[C:18]1([CH3:21])[CH:17]=[CH:16][C:15]([O:14][CH:10]2[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]2)=[CH:20][CH:19]=1

Inputs

Step One
Name
1-benzyl-3-(p-tolyloxy) piperidine
Quantity
2.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)OC1=CC=C(C=C1)C
Step Two
Name
Quantity
0.42 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the 10% Pd-C is filtered off
CUSTOM
Type
CUSTOM
Details
the ethanol is removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)OC1CNCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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